molecular formula C8H7NS B8637943 1-(3-Thienyl)cyclopropanecarbonitrile CAS No. 162959-99-1

1-(3-Thienyl)cyclopropanecarbonitrile

Cat. No. B8637943
Key on ui cas rn: 162959-99-1
M. Wt: 149.21 g/mol
InChI Key: BQPOWBNNEAXARZ-UHFFFAOYSA-N
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Patent
US05804586

Procedure details

A solution of thiophene-3-acetonitrile (30 g) and 1-bromo-2-chloroethane (40.8 ml) in dimethyl sulphoxide (120 ml) was added slowly dropwise to a well stirred suspension of sodium hydride (60% dispersion in mineral oil; 38.8 g) in dimethyl sulphoxide (800 ml) at 30°-35° C. The solution was stirred at ambient temperature for 21 hours then water (100 ml) was carefully added followed by hydrochloric acid (2M; 100 ml). The mixture was extracted with ether (6×80 ml) and the combined extracts washed with water (2×100 ml) then brine and then dried over magnesium sulphate. The solvent was removed in vacuo and the residue washed with petroleum ether (bp 60°-80° C.) before distillation under reduced pressure which gave 1-(3-thienyl)cyclopropanecarbonitrile as an oil (26.3 g), bp 82°-86° C./2 mbar.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
40.8 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
38.8 g
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]([CH2:6][C:7]#[N:8])=[CH:2]1.Br[CH2:10][CH2:11]Cl.[H-].[Na+].Cl>CS(C)=O.O>[S:1]1[CH:5]=[CH:4][C:3]([C:6]2([C:7]#[N:8])[CH2:11][CH2:10]2)=[CH:2]1 |f:2.3|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
S1C=C(C=C1)CC#N
Name
Quantity
40.8 mL
Type
reactant
Smiles
BrCCCl
Name
Quantity
120 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
38.8 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
800 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The solution was stirred at ambient temperature for 21 hours
Duration
21 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ether (6×80 ml)
WASH
Type
WASH
Details
the combined extracts washed with water (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine and then dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
WASH
Type
WASH
Details
the residue washed with petroleum ether (bp 60°-80° C.) before distillation under reduced pressure which

Outcomes

Product
Name
Type
product
Smiles
S1C=C(C=C1)C1(CC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 26.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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